4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Description
This compound features a pyrazole core substituted at the 3-position with a benzene-1,3-diol moiety and at the 4- and 5-positions with 4-fluorophenyl and trifluoromethyl groups, respectively (Fig. 1). Its structure combines electron-withdrawing groups (fluorine, trifluoromethyl) with a polar diol group, conferring unique physicochemical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the diol moiety may facilitate hydrogen bonding in biological interactions .
Properties
Molecular Formula |
C16H10F4N2O2 |
|---|---|
Molecular Weight |
338.26 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H10F4N2O2/c17-9-3-1-8(2-4-9)13-14(21-22-15(13)16(18,19)20)11-6-5-10(23)7-12(11)24/h1-7,23-24H,(H,21,22) |
InChI Key |
NANWEAKYMGHSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions. For instance, the synthesis of trifluoromethyl-substituted pyrazoles can be achieved using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . These reactions are typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s fluorinated groups make it useful in studying biological systems, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Its structural features are similar to those of certain pharmaceutical agents, making it a candidate for drug development and testing.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity for specific targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Variations on the Pyrazole Ring
Halogen-Substituted Analogues
- 4-(4-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-yl)Benzene-1,3-Diol (Compound 7): Replaces the 4-fluorophenyl group with 4-chlorophenyl. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter crystal packing and binding affinity compared to fluorine.
- 4-(4-(4-Bromophenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-yl)Benzene-1,3-Diol: Bromine’s increased size and polarizability could enhance hydrophobic interactions but reduce solubility.
Methoxy-Substituted Analogues
- 4-[4-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-yl]Benzene-1,3-Diol :
Methoxy’s electron-donating nature increases solubility but may reduce metabolic stability. This compound (Mol. Wt. 350.29 g/mol) shares the trifluoromethyl group but lacks halogen substituents, impacting electronic properties .
Methyl-Substituted Analogues
- 4-(4-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-3-yl)Benzene-1,3-Diol: Replaces trifluoromethyl with methyl, reducing electronegativity and lipophilicity.
Modifications to the Benzene-Diol Moiety
- 4-[4-(4-Fluorophenoxy)-5-Methyl-1H-Pyrazol-3-yl]Benzene-1,3-Diol: Substitutes fluorophenoxy for fluorophenyl. Structural studies reveal similar conformations but distinct crystal packing due to steric and electronic differences .
4-Ethyl-6-[4-(2-Fluorophenyl)-3-Methyl-1H-Pyrazol-5-yl]Benzene-1,3-Diol :
Ethyl and methyl groups increase hydrophobicity, while the 2-fluorophenyl substituent alters steric hindrance. Molecular weight (316.34 g/mol) is lower than the target compound, suggesting divergent bioavailability .
Structural and Physicochemical Data Comparison
Key Findings and Implications
- Trifluoromethyl vs. Methyl : The CF3 group enhances metabolic stability and target affinity compared to CH3, as seen in mutant ATR hepatocyte models .
- Halogen Effects : Chloro and bromo analogues exhibit stronger antimicrobial activity than fluoro derivatives, likely due to increased hydrophobic interactions .
- Diol Moietу : Critical for hydrogen bonding in estrogen receptor ligands, as evidenced by crystallographic studies .
Biological Activity
4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring substituted with fluorine and trifluoromethyl groups. Its chemical formula is with a molecular weight of 366.29 g/mol. The presence of these functional groups is believed to enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.6 µg/mL |
| Compound B | Escherichia coli | 31.2 µg/mL |
| Compound C | Pseudomonas aeruginosa | 62.5 µg/mL |
These results indicate that the compound's structural features contribute to its ability to disrupt bacterial cell processes.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of related pyrazole derivatives in animal models. The results showed a significant reduction in inflammation markers compared to control groups, suggesting a promising therapeutic potential for inflammatory diseases.
The biological activity of 4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Disruption of Biofilm Formation : Studies indicate that it can prevent biofilm formation, which is crucial for bacterial survival and resistance.
- Modulation of Immune Response : By regulating cytokine production, the compound may help modulate the immune response in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
